molecular formula C10H12N2 B1314122 1-(1H-indol-4-yl)-N-methylmethanamine CAS No. 94980-84-4

1-(1H-indol-4-yl)-N-methylmethanamine

Cat. No. B1314122
Key on ui cas rn: 94980-84-4
M. Wt: 160.22 g/mol
InChI Key: DPXOSZVHVILMJI-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

To a solution of methanamine (536 mg, 17.24 mmol) in MeOH (10 mL) was added 1H-indole-4-carbaldehyde (500 mg, 3.45 mmol). The reaction mixture was stirred at RT for 14 h. The reaction was cooled in an ice bath and NaBH4 (130 mg, 3.45 mmol) was added in several portions. The reaction was stirred at 0° C. for 5 min then stirred at RT for 4 h. The solvent was removed under reduced pressure to afford 300 mg (54.5%) of (1H-indol-4-yl)-N-methylmethanamine (116) which was used in the next step without further purification: MS (ESI) m/z=161.3 [M+1]+.
Quantity
536 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[NH:3]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([CH:12]=O)[C:6]=2[CH:5]=[CH:4]1.[BH4-].[Na+]>CO>[NH:3]1[C:11]2[C:6](=[C:7]([CH2:12][NH:2][CH3:1])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
536 mg
Type
reactant
Smiles
CN
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
130 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
then stirred at RT for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
N1C=CC2=C(C=CC=C12)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 54.5%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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